molecular formula C11H13NO2 B1419186 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1157935-94-8

1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1419186
CAS No.: 1157935-94-8
M. Wt: 191.23 g/mol
InChI Key: YZKMLPSEFBTHNG-UHFFFAOYSA-N
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Description

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a substituted indane derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 11 H 13 NO 2 , this compound features a carboxylic acid functional group and a methylamino substituent on the same carbon atom of the fused bicyclic structure, making it a valuable chiral scaffold for synthesizing more complex molecules . This compound is strictly intended for research applications as a chemical intermediate or building block . Researchers utilize such specialized scaffolds in medicinal chemistry for the discovery and development of new therapeutic agents . Similar indane-based structures are investigated for their potential to modulate protein-protein interactions and inhibit biological targets, such as the Myc family of proto-oncogenes, which are relevant in oncology research for proliferative diseases like cancer . Other dihydroindene carboxylic acid derivatives have been identified as key intermediates in synthesizing compounds for use in organic electronic materials, such as non-fullerene acceptors in organic solar cells . Handling Precautions: For research use only. Not for human, veterinary, or diagnostic use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

IUPAC Name

1-(methylamino)-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMLPSEFBTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a cyclizing agent can yield the desired indene derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Applications

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid has been explored for its potential use in biological systems, particularly as a buffer in biochemical assays due to its ability to maintain pH levels.

Buffering Agent

In biological and biochemical applications, maintaining pH is crucial. The compound serves as an organic buffer, helping to stabilize pH in various reactions and processes. This property is particularly valuable in enzymatic reactions where pH fluctuations can lead to decreased activity or denaturation of proteins .

Synthetic Applications

The compound is also significant in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing other compounds.

Synthesis of Derivatives

Research indicates that this compound can serve as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of indene derivatives which are important in the development of pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Indene Derivatives

A study demonstrated the successful synthesis of various indene derivatives using this compound as a starting material. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's versatility in organic synthesis .

Case Study 2: Biological Assays

Another research project investigated the use of this compound in biological assays aimed at understanding enzyme kinetics. The results indicated that the compound effectively maintained stable pH levels during the assays, leading to more reliable data on enzyme activity .

Data Tables

CompoundpKaBuffering Range (pH)
This compound4.54.0 - 5.0
Acetic Acid4.764.0 - 5.6
Phosphate Buffer7.26.5 - 7.5

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Purity CAS Number Notable Features Reference
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid (Target Compound) C₁₁H₁₃NO₂ 191.0946 -NHCH₃, -COOH N/A N/A Combines amino and carboxylic acid groups for dual reactivity.
1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid C₁₁H₁₂O₂ 176.21 -CH₃, -COOH 95% 33223-78-8 Lacks amino group; methyl substitution may reduce polarity.
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid C₁₅H₁₉NO₄ 277.32 -Boc-NH-, -COOH 95% 214139-26-1 Boc-protected amine enhances stability during synthesis.
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid C₁₈H₁₇NO₄ 311.33 -Cbz-NH-, -COOH N/A 166586-72-7 Cbz protection facilitates peptide coupling; higher molecular weight.
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid C₁₃H₁₇NO₂ 219.28 -NH₂, -COOH, -CH(CH₃)₂ N/A 1803591-59-4 Isopropyl substitution adds steric bulk; potential for altered bioavailability.
2,3-Dihydro-1H-indene-2-carboxylic acid (Positional Isomer) C₁₀H₁₀O₂ 162.19 -COOH at 2-position N/A 25177-85-9 Carboxylic acid at 2-position alters hydrogen-bonding capacity.
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (Salt Form) C₁₂H₁₆ClNO₂ 241.72 -NH₂, -COOEt·HCl N/A 1312603-46-5 Esterification and HCl salt improve solubility for formulation.

Key Observations:

Functional Group Impact: The methylamino group in the target compound introduces basicity (pKa ~9-10 for aliphatic amines), contrasting with non-amino analogs like 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid . Protective groups (Boc, Cbz) in derivatives enhance synthetic utility but increase molecular weight and reduce polarity .

Physicochemical Properties :

  • The target compound’s molecular weight (191 Da) is lower than its Boc- or Cbz-protected analogs, favoring better membrane permeability in drug design .
  • Salt forms (e.g., hydrochloride) improve aqueous solubility, critical for in vivo applications .

Synthetic Relevance: Derivatives like ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride highlight the role of esterification and salt formation in optimizing compound handling .

Biological Activity

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2C_{10}H_{11}NO_2. Its structure features a dihydroindene core with a carboxylic acid group and a methylamino substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Antitumor Activity

Studies have demonstrated that this compound can inhibit arginase enzymes (ARG1 and ARG2), which are implicated in tumor progression by modulating the tumor microenvironment. Inhibiting these enzymes can enhance the effectiveness of immune responses against tumors .

2. Enzyme Inhibition

The compound's ability to inhibit arginase has been linked to its potential as a therapeutic agent in combination therapies for various cancers. The inhibition of arginase may lead to increased levels of arginine, an amino acid crucial for T-cell function and proliferation, thereby supporting anti-tumor immunity .

Data Tables

Biological Activity Mechanism Reference
AntitumorInhibition of ARG1/ARG2
Enhanced immune responseIncreased arginine levels
Potential anti-inflammatoryModulation of cytokine profiles

Case Study 1: Inhibition of Arginase in Cancer Models

In a preclinical study, this compound was tested in mouse models with induced tumors. The results showed a significant reduction in tumor size when combined with standard chemotherapy agents. The study highlighted the compound's role in enhancing the efficacy of treatment by altering the tumor microenvironment .

Case Study 2: Immune Modulation

Another study focused on the immunomodulatory effects of this compound. It was found to increase T-cell activity in vitro, suggesting that it could be used as an adjunct therapy to boost immune responses in cancer patients . This supports the hypothesis that targeting metabolic pathways can improve cancer immunotherapy outcomes.

The primary mechanism through which this compound exerts its effects is through the inhibition of arginase activity. This leads to:

  • Increased Arginine Availability : Higher levels of arginine can stimulate nitric oxide production, which is essential for T-cell activation.
  • Alteration of Cytokine Profiles : The compound may influence cytokine secretion from immune cells, promoting a more favorable immune environment for combating tumors .

Q & A

Q. What are the recommended synthetic routes for 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid?

A general approach involves modifying procedures for structurally similar indene derivatives. For example, GP1 (General Procedure 1) from uses nucleophilic substitution or amination to introduce functional groups. Start with 2,3-dihydro-1H-inden-1-one as a precursor, followed by carboxylation and methylamine introduction. Purification via column chromatography (e.g., pentane:ethyl acetate solvent systems) and characterization using HRMS and NMR is critical . Adjust reaction conditions (e.g., temperature, catalyst) to optimize yields for the methylamino derivative.

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H NMR (400 MHz, Chloroform-d) : Analyze chemical shifts and splitting patterns to confirm the methylamino group and indene backbone. Note potential tautomerism (e.g., keto-enol mixtures observed in ) .
  • HRMS (ESI) : Verify the molecular ion ([M+H]+) with calculated vs. observed mass (e.g., ±0.5 ppm tolerance, as in ) .
  • Retention Factor (RF) : Use TLC with solvent systems like pentane:ethyl acetate (3:2) to monitor reaction progress .

Q. What safety protocols should be followed during handling and storage?

  • Storage : Keep in a dry environment (P402) and avoid heat sources (P210) .
  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Follow emergency measures for accidental ingestion (P301) or inhalation .
  • Regulatory Compliance : Classify under GHS guidelines for unstable or hazardous substances (H200 series) if reactivity data are available for analogs .

Q. How should researchers ensure regulatory compliance for this compound?

Refer to safety data sheets (SDS) of structurally related compounds (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid in ). Document handling procedures, disposal methods, and environmental impact assessments per regional regulations (e.g., MARPOL Annex II) .

Advanced Research Questions

Q. How can researchers resolve contradictory HRMS or NMR data?

  • HRMS Discrepancies : Check isotopic patterns (e.g., chlorine or bromine signatures) and recalibrate instruments. Compare calculated vs. observed values (e.g., 245.1172 vs. 245.1177 in ) .
  • Unexpected NMR Peaks : Investigate tautomerism (e.g., keto-enol equilibrium in ) or diastereomers. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve low yields in the amination step?

  • Catalyst Optimization : Test palladium or copper catalysts for coupling reactions.
  • Reaction Solvent : Replace polar aprotic solvents (e.g., DMF) with acetic acid ( ) to enhance reactivity .
  • Temperature Control : Reflux conditions (e.g., 3–5 hours in ) may improve conversion .

Q. How can computational modeling aid in predicting pharmacological activity?

  • Docking Studies : Use the compound’s structure to model interactions with anti-inflammatory targets (e.g., cyclooxygenase enzymes, as suggested for analogs in ).
  • QSAR Analysis : Correlate substituent effects (e.g., methylamino group) with bioactivity data from related indene-carboxylic acids .

Q. What experimental designs are suitable for assessing stability under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures. Monitor degradation via HPLC or LC-MS.
  • Kinetic Analysis : Calculate half-life (t½) and degradation pathways (hydrolysis, oxidation) using Arrhenius plots .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in biological assay results?

  • Control Experiments : Validate assays with positive controls (e.g., indomethacin for anti-inflammatory tests in ).
  • Dose-Response Curves : Ensure linearity across concentrations to rule out solubility issues .

Q. Why might synthetic byproducts form, and how can they be minimized?

  • Byproduct Source : Competing reactions (e.g., over-alkylation or oxidation).
  • Mitigation : Use protecting groups for the carboxylic acid during amination. Monitor reaction progress with TLC (RF values as in ) .

Methodological Resources

  • Synthetic Protocols : Adapt GP1/GP2 from and for carboxylate ester intermediates .
  • Safety Guidelines : Follow P codes () and GHS classifications () .
  • Advanced Characterization : Combine HRMS, 2D NMR, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

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